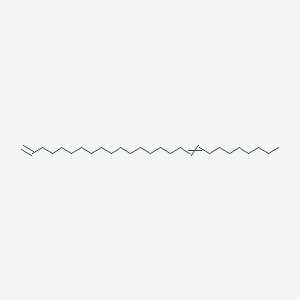

Heptacosa-1,18-diene

Description

Structure

2D Structure

Properties

CAS No. |

104899-45-8 |

|---|---|

Molecular Formula |

C27H52 |

Molecular Weight |

376.7 g/mol |

IUPAC Name |

heptacosa-1,18-diene |

InChI |

InChI=1S/C27H52/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-26-24-22-20-18-16-14-12-10-8-6-4-2/h3,18,20H,1,4-17,19,21-27H2,2H3 |

InChI Key |

DZRVIJLCWLXRAH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCCCCCC=C |

Origin of Product |

United States |

Advanced Spectroscopic Characterization Techniques in Heptacosa 1,18 Diene Research

Mass Spectrometry for Molecular Structure Elucidation of Dienes

Mass spectrometry (MS) is a cornerstone analytical technique for the structural elucidation of organic molecules, including long-chain unsaturated hydrocarbons like Heptacosa-1,18-diene. It provides critical information about the molecular weight and, through fragmentation analysis, the molecular structure. wikipedia.org

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Long-Chain Diene Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. pjps.pk In the analysis of long-chain dienes, GC separates the components of a mixture before they are introduced into the mass spectrometer for ionization and analysis. researchgate.net

For a compound like this compound, the GC component provides a retention time that is characteristic of its volatility and interaction with the chromatographic column. The subsequent MS analysis yields a mass spectrum. In conventional electron ionization (EI) at 70 eV, extensive fragmentation occurs, which can sometimes make the identification of the molecular ion challenging for long-chain hydrocarbons. aocs.org However, the fragmentation pattern is often reproducible and can serve as a fingerprint for identification when compared to spectral libraries. pjps.pk

To overcome the issue of extensive fragmentation and to definitively locate the double bonds in dienes, derivatization techniques are often employed prior to GC-MS analysis. One such method involves the reaction with dimethyl disulfide (DMDS), which forms a stable adduct across the double bonds. researchgate.net When the DMDS adduct of this compound is analyzed by GC-MS, the fragmentation pattern of the adduct clearly indicates the original positions of the double bonds. Cleavage occurs at the carbon atoms that were part of the double bond, now bearing a methylthio (SCH3) group, leading to characteristic fragment ions that pinpoint the C1-C2 and C18-C19 positions of unsaturation. researchgate.net

Table 1: Hypothetical GC-MS Data for this compound DMDS Adduct

| Retention Time (min) | Molecular Ion (M+) of Adduct (m/z) | Key Diagnostic Fragment Ions (m/z) | Inferred Double Bond Positions |

|---|---|---|---|

| 25.4 | 470 | 47, 117, 353, 423 | 1, 18 |

High-Resolution Mass Spectrometry for Precise Elemental Composition Determination of Unsaturated Hydrocarbons

High-resolution mass spectrometry (HRMS) is distinguished by its ability to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or five decimal places. chimia.ch This precision allows for the unambiguous determination of the elemental composition of a molecule from its exact mass. rsc.org For an unsaturated hydrocarbon like this compound (C27H52), HRMS can easily distinguish it from other molecules that might have the same nominal mass but a different elemental formula. chimia.ch

Techniques like Fourier transform ion cyclotron resonance mass spectrometry (FTICR-MS) or Orbitrap MS provide the necessary resolving power and mass accuracy for such determinations. rsc.org Soft ionization methods are often preferred to ensure that the molecular ion is observed with high intensity, minimizing fragmentation that could complicate the spectrum. mdpi.com

Table 2: Theoretical HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass | Observed m/z (Hypothetical) | Mass Accuracy (ppm) |

|---|---|---|---|

| C27H52 | 376.4069 | 376.4065 | -1.06 |

Tandem Mass Spectrometry (MS/MS) for Fragmentational Pathway Analysis of this compound

Tandem mass spectrometry, also known as MS/MS, is a technique where ions are subjected to two or more sequential stages of mass analysis. wikipedia.org In a typical MS/MS experiment, a precursor ion of a specific m/z is selected, fragmented, and then the resulting product ions are mass-analyzed. nationalmaglab.org This process provides detailed structural information by revealing the fragmentation pathways of the molecule. rsc.org

For this compound, the molecular ion (or a protonated molecule in the case of soft ionization) would be selected in the first stage of the mass spectrometer. It would then be subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to fragment. wikipedia.org The analysis of the resulting product ions in the second stage of the mass spectrometer can help to elucidate the structure, including the location of the double bonds. The fragmentation of long-chain dienes often occurs at positions allylic to the double bonds. aocs.org The specific fragmentation pattern can help to distinguish between different isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules, including the stereochemistry around double bonds. nih.govpurity-iq.com It provides information on the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C). organicchemistrydata.org

Advanced NMR Techniques for Olefinic Carbon and Proton Environment Characterization

The characterization of the olefinic (double bond) regions in this compound requires advanced NMR techniques.

¹H NMR Spectroscopy : The protons attached to the double bond carbons (olefinic protons) in this compound would appear in a distinct region of the ¹H NMR spectrum, typically between 5.0 and 6.0 ppm. magritek.com The protons at C1 (=CH2) would likely show a complex multiplet pattern due to geminal and vicinal coupling. The protons at C18 and C19 (-CH=CH-) would also have characteristic chemical shifts and coupling constants. The magnitude of the coupling constant (J-value) between the protons on the C18-C19 double bond can help determine its stereochemistry (cis or trans).

¹³C NMR Spectroscopy : The olefinic carbons of this compound would resonate in the downfield region of the ¹³C NMR spectrum, generally between 110 and 150 ppm. magritek.com The chemical shifts of these carbons are sensitive to their position in the chain and the stereochemistry of the double bond.

2D NMR Techniques : To unambiguously assign the proton and carbon signals and to establish connectivity within the molecule, two-dimensional (2D) NMR experiments are employed. ipb.pt

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, helping to trace the carbon chain. numberanalytics.comox.ac.uk

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. magritek.comox.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close to each other in space, which is particularly useful for determining the stereochemistry (E/Z or cis/trans) of the double bonds. numberanalytics.com

Table 3: Predicted ¹³C NMR Chemical Shifts for Olefinic Carbons in this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Technique for Assignment |

|---|---|---|

| C-1 | ~114.1 | HSQC, HMBC |

| C-2 | ~139.4 | HSQC, HMBC |

| C-18 | ~130.0 | HSQC, HMBC |

| C-19 | ~130.0 | HSQC, HMBC |

Isotopic Labeling in NMR Spectroscopic Studies of this compound

Isotopic labeling is a powerful technique used to simplify complex NMR spectra and to probe specific aspects of molecular structure and dynamics. sigmaaldrich.com In the context of this compound, specific labeling with isotopes like ¹³C or deuterium (B1214612) (²H) can be highly informative. rsc.org

For example, if this compound were synthesized using a starting material selectively enriched with ¹³C at a particular position, the signal for that carbon in the ¹³C NMR spectrum would be significantly enhanced. rsc.org This would facilitate its unambiguous assignment and could be used to trace metabolic pathways if the compound were studied in a biological system.

Deuterium labeling can also be used to simplify ¹H NMR spectra. By replacing specific protons with deuterium, the corresponding signals in the ¹H NMR spectrum disappear, which can help in the assignment of overlapping resonances. Furthermore, isotopic labeling can be used in more advanced solid-state NMR studies to gain insights into the packing and dynamics of long-chain molecules in membranes or other assemblies. sigmaaldrich.comresearchgate.net

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups within a molecule. mjcce.org.mk These techniques probe the vibrational motions of atoms and chemical bonds. acs.org For this compound (C27H52), a long-chain hydrocarbon featuring two carbon-carbon double bonds (alkene moieties), vibrational spectroscopy is instrumental in confirming the presence and environment of these unsaturated centers. naturalproducts.netspectroscopyonline.com

The analysis of alkene moieties in this compound relies on the identification of characteristic vibrational modes. Infrared and Raman spectroscopy are complementary techniques; while IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in dipole moment, Raman spectroscopy detects the inelastic scattering of monochromatic light, with signals arising from vibrations that cause a change in the molecule's polarizability. umu.se

The key functional groups in this compound that provide distinct spectroscopic signatures are the C=C double bonds and the associated vinylic C-H bonds (=C-H). The presence of a terminal double bond (at the 1-position) and an internal double bond (at the 18-position) gives rise to a set of characteristic peaks.

Infrared (IR) Spectroscopy:

=C-H Stretching: The stretching vibration of the C-H bonds on the double-bonded carbons typically appears at wavenumbers above 3000 cm⁻¹. spectroscopyonline.com This distinguishes them from the C-H stretching of the saturated alkane backbone, which occurs below 3000 cm⁻¹. spectroscopyonline.com For the terminal alkene group (H₂C=CH-), a sharp peak is expected around 3077 cm⁻¹. spectroscopyonline.com

C=C Stretching: The carbon-carbon double bond stretch for a non-conjugated diene is observed in the 1680-1640 cm⁻¹ region. spectroscopyonline.compressbooks.pub The terminal C=C bond in this compound would likely show an absorption band around 1640 cm⁻¹. The internal double bond at the 18-position, depending on its geometry (cis or trans), will also absorb in this region.

=C-H Bending (Wagging): Out-of-plane bending vibrations, or "wags," of the vinylic C-H bonds are highly characteristic of the substitution pattern of the alkene. spectroscopyonline.com For the terminal monosubstituted alkene group (-CH=CH₂), strong absorption bands are expected near 1000-910 cm⁻¹. spectroscopyonline.com

Raman Spectroscopy:

C=C Stretching: The C=C stretching vibration typically produces a strong signal in Raman spectroscopy, making it a valuable confirmatory tool. researchgate.net For non-conjugated dienes, this peak is found in the 1680-1640 cm⁻¹ range. s-a-s.org

=C-H Stretching: Similar to IR, the =C-H stretching modes are observed above 3000 cm⁻¹.

=C-H Deformation: In-plane and out-of-plane C-H deformation vibrations of the alkene group can provide further structural detail. researchgate.net

The combination of IR and Raman data allows for a comprehensive identification of the alkene functional groups within the this compound structure.

Table 1: Characteristic Vibrational Frequencies for Alkene Moieties in this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Technique | Intensity | Notes |

|---|---|---|---|---|

| Vinylic =C-H Stretch | 3100-3010 | IR, Raman | Medium to Weak (IR) | Appears at higher frequency than alkane C-H stretches. spectroscopyonline.compressbooks.pub |

| Alkene C=C Stretch | 1680-1640 | IR, Raman | Weak to Medium (IR), Strong (Raman) | Position depends on substitution. Non-conjugated dienes fall in this range. spectroscopyonline.compressbooks.pub |

| Vinylic =C-H Out-of-Plane Bend (Wag) | 1000-650 | IR | Strong | Highly diagnostic of alkene substitution pattern. spectroscopyonline.com |

Chromatographic Separation Techniques for Diene Mixtures

The analysis of this compound is often complicated by its presence in complex mixtures containing other long-chain hydrocarbons, including positional and geometric isomers of other dienes. Gas chromatography (GC) is the premier analytical technique for separating such volatile and semi-volatile compounds. scispace.com However, due to the sheer number of potential isomers in hydrocarbon samples, single-column GC often lacks the necessary resolving power. scispace.comifpenergiesnouvelles.fr

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful analytical technique that provides a significant enhancement in separation capacity compared to conventional one-dimensional GC. ifpenergiesnouvelles.fr This method is particularly well-suited for the detailed characterization of complex hydrocarbon mixtures, such as those found in petroleum products, which can contain thousands of individual compounds. researchgate.netwikipedia.org

In a GCxGC system, two columns with different stationary phase selectivities (e.g., a non-polar column followed by a polar column) are connected in series via a modulator. birmingham.ac.uk The modulator traps small, sequential fractions of the effluent from the first-dimension column and re-injects them as sharp pulses onto the second-dimension column for a rapid, secondary separation. wikipedia.org The result is a two-dimensional chromatogram, often visualized as a contour plot, where compounds are separated based on two independent properties, typically volatility in the first dimension and polarity in the second. researchgate.net This structured separation allows for the grouping of compounds by chemical class (e.g., alkanes, cycloalkanes, alkenes, aromatics), which greatly simplifies identification. birmingham.ac.uk

For a mixture containing this compound, GCxGC offers several advantages:

Enhanced Resolution: It can separate dienes from other hydrocarbon classes and resolve isomeric dienes that would co-elute in a single-column separation. ifpenergiesnouvelles.fr

Increased Peak Capacity: The total peak capacity of a GCxGC system is approximately the product of the peak capacities of the two individual columns, allowing for the separation of hundreds or thousands of components. ifpenergiesnouvelles.fr

Structured Chromatograms: The ordered nature of the 2D plot facilitates the identification of compound classes. Dienes, being slightly more polar than their saturated alkane counterparts, would appear in a distinct region of the chromatogram. researchgate.net

When coupled with a detector like a time-of-flight mass spectrometer (TOF-MS), GCxGC becomes an exceptionally powerful tool for the positive identification of individual components like this compound in highly complex matrices. birmingham.ac.ukresearchgate.net

Table 2: Typical GCxGC System Configuration for Hydrocarbon Analysis

| Parameter | First Dimension (¹D) | Second Dimension (²D) |

|---|---|---|

| Column Type | Non-polar (e.g., 100% dimethylpolysiloxane) | Polar or shape-selective (e.g., 50% phenyl polysilphenylene-siloxane) |

| Typical Length | 15-30 m | 1-2 m |

| Typical I.D. | 0.25 mm | 0.10-0.25 mm |

| Separation Basis | Boiling Point / Volatility | Polarity / Shape |

| Modulator | Thermal (cryogenic) or Flow-based | N/A |

| Modulation Period | 2-8 s | N/A |

| Detector | Flame Ionization Detector (FID), Time-of-Flight Mass Spectrometer (TOF-MS) | N/A |

Computational Chemistry Approaches to Heptacosa 1,18 Diene

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the behavior of molecules at the electronic level. imperial.ac.uk Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve approximations of the Schrödinger equation, providing detailed information about energy, electron distribution, and molecular properties. imperial.ac.uk

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. wikipedia.org It is particularly effective for calculating the properties of molecules by using functionals of the spatially dependent electron density. wikipedia.org For Heptacosa-1,18-diene, DFT studies would focus on the two olefinic C=C bonds, which are the primary sites of chemical reactivity.

Detailed research findings from DFT calculations would elucidate key characteristics of these bonds. By modeling the molecule, one can determine parameters such as bond lengths, bond angles, and the distribution of electron density. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO is typically associated with the electron-donating ability of the molecule (nucleophilicity), concentrated around the π-electrons of the double bonds, while the LUMO relates to its electron-accepting ability (electrophilicity). The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests the molecule is more polarizable and reactive.

Table 1: Illustrative DFT-Calculated Parameters for Olefinic Bonds in this compound Note: This table presents typical expected values for illustrative purposes.

| Parameter | C1=C2 Bond | C18=C19 Bond |

| Calculated Bond Length (Å) | 1.34 | 1.34 |

| HOMO Energy (eV) | -6.2 | -6.3 |

| LUMO Energy (eV) | 1.5 | 1.4 |

| HOMO-LUMO Gap (eV) | 7.7 | 7.7 |

| Mulliken Charge on C1 | -0.15 | N/A |

| Mulliken Charge on C18 | N/A | -0.12 |

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles without using experimental data beyond fundamental physical constants. researchgate.net These methods are highly valuable for predicting spectroscopic parameters, which can aid in the experimental identification and characterization of molecules. researchgate.net

For this compound, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be employed to predict its vibrational (infrared) and nuclear magnetic resonance (NMR) spectra. aps.org By calculating the vibrational frequencies and intensities, a theoretical IR spectrum can be generated. This would show characteristic peaks for the C=C stretching of the olefin groups and the various C-H stretching and bending modes of the long alkyl chain. Similarly, by calculating magnetic shielding tensors, one can predict the ¹H and ¹³C NMR chemical shifts, providing a theoretical fingerprint that can be compared with experimental data to confirm the molecule's structure. The accuracy of these predictions has been shown to improve significantly when theoretical approaches are combined with machine learning algorithms. researchgate.net

Table 2: Example of Predicted Vibrational Frequencies using Ab Initio Methods Note: This table is an illustrative example of predicted values.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H Stretch (sp²) | =C-H | 3080 - 3100 |

| C-H Stretch (sp³) | -C-H | 2850 - 2960 |

| C=C Stretch | C=C | 1640 - 1650 |

| CH₂ Scissoring | -CH₂- | 1450 - 1470 |

| C-H Bend (sp²) | =C-H | 910 - 990 |

Density Functional Theory (DFT) Studies of Olefinic Bond Characteristics in this compound

Molecular Dynamics (MD) Simulations for Conformational and Dynamic Analysis

While quantum mechanics excels at describing electronic properties, Molecular Dynamics (MD) simulations are used to model the physical movement of atoms and molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of the molecule's conformational changes and dynamic behavior. nih.gov

This compound is a long, flexible molecule with 23 rotatable single bonds. naturalproducts.net This high degree of freedom leads to a vast number of possible conformations in three-dimensional space. MD simulations are the ideal tool to explore this complex conformational landscape.

Table 3: Illustrative Conformational States from MD Simulations Note: This table provides a simplified, hypothetical example of results.

| Conformational State | Description | Relative Potential Energy (kcal/mol) |

| Fully Extended | Linear, zig-zag chain | 0.0 (Reference) |

| Folded (Hairpin) | Chain folds back on itself | +2.5 |

| Globular | Random coil, compact structure | +1.8 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, the high-energy transition states that control the reaction rate. pku.edu.cn

The two double bonds in this compound are the most likely sites for chemical transformations such as oxidation, hydrogenation, or cycloaddition reactions. Computational methods, particularly DFT, are used to model these potential reactions and analyze their transition states. mdpi.com

For a given reaction, such as the epoxidation of one of the double bonds, the computational model can locate the structure of the transition state and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy (ΔG‡), a key determinant of the reaction's kinetics. For this compound, this analysis could compare the reactivity of the terminal double bond (C1=C2) versus the internal one (C18=C19). It is also relevant for understanding reactions like the retro-ene reaction, a process known to occur in related long-chain molecules. oregonstate.edu By calculating and comparing the activation energies for different pathways, researchers can predict which reactions are most likely to occur and under what conditions. pku.edu.cn

Table 4: Hypothetical Transition State Analysis for a Reaction Note: This table shows illustrative data for a hypothetical epoxidation reaction.

| Reaction Site | Reaction Type | Calculated Activation Energy (ΔG‡) (kcal/mol) |

| C1=C2 | Epoxidation | 15.2 |

| C18=C19 | Epoxidation | 16.5 |

| C1=C2 | [2+2] Cycloaddition | 35.8 |

Reaction Mechanisms and Chemical Transformations of Heptacosa 1,18 Diene

Pericyclic Reactions Involving Diene Systems

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. unina.itimperial.ac.uk These reactions are characterized by a continuous reorganization of electrons and are highly stereospecific. unina.it

Diels-Alder Reactions with Heptacosa-1,18-diene as a Diene or Dienophile

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile (an alkene or alkyne). wikipedia.orgmasterorganicchemistry.comamazonaws.com For this compound, neither of its double bonds are part of a conjugated system. libretexts.org The 1-ene moiety could potentially act as a dienophile, reacting with a suitable conjugated diene. However, for it to participate as the diene component, it would first need to be isomerized to form a conjugated system, such as Heptacosa-1,3-diene.

In a hypothetical scenario where this compound acts as a dienophile, its reactivity would be influenced by the substituents on the double bond. Generally, electron-withdrawing groups on the dienophile accelerate the reaction. masterorganicchemistry.comwikidoc.org

Table 1: Hypothetical Diels-Alder Reaction Parameters

| Reactant 1 (Diene) | Reactant 2 (Dienophile) | Conditions | Product |

|---|---|---|---|

| 1,3-Butadiene | This compound | Thermal or Lewis Acid Catalysis wikidoc.org | Substituted cyclohexene |

| Cyclopentadiene | This compound | Thermal Conditions | Bicyclic adduct |

Cope Rearrangements and Related Sigmatropic Shifts in Olefinic Systems

The Cope rearrangement is a researchgate.netresearchgate.net-sigmatropic rearrangement of a 1,5-diene. wikipedia.orgmasterorganicchemistry.com This thermally activated, concerted reaction proceeds through a cyclic, six-electron transition state. masterorganicchemistry.com this compound, in its current form, is not a 1,5-diene and therefore cannot undergo a standard Cope rearrangement.

For a Cope rearrangement to occur, this compound would need to be chemically modified to introduce a second double bond at the 5-position relative to one of the existing double bonds. For instance, if the molecule were functionalized to become a 1,5-diene, it could then potentially undergo this rearrangement. The reaction is an equilibrium process, typically favoring the more thermodynamically stable diene. organicchemistrytutor.com

Sigmatropic rearrangements involve the migration of a sigma bond across a π-electron system. libretexts.org While this compound itself is not primed for common sigmatropic rearrangements, its derivatives could be. For example, a pearson.commdpi.com-hydrogen shift could occur in a derivative that contains a 1,3-diene moiety and an adjacent C-H bond.

Olefin Metathesis Reactions

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by metal complexes, most notably those based on ruthenium or molybdenum. wikipedia.org

Ring-Closing Metathesis (RCM) and Cross-Metathesis (CM) with this compound

Ring-Closing Metathesis (RCM): This intramolecular reaction is used to form cyclic alkenes from dienes. wikipedia.orgnumberanalytics.com this compound is a suitable substrate for RCM, which would lead to the formation of a large macrocycle, specifically a 25-membered ring (cycloheptacosene), with the expulsion of ethylene (B1197577). The efficiency of macrocyclization via RCM can be influenced by factors such as catalyst choice and reaction concentration. nih.govnih.gov

Cross-Metathesis (CM): This intermolecular reaction occurs between two different alkenes. researchgate.net this compound can undergo CM with other alkenes. For instance, reaction with an excess of a short-chain alkene like ethylene (ethenolysis) could cleave the long chain at the C18-C19 double bond. Alternatively, CM with a functionalized alkene could introduce new functional groups into the heptacosadiene backbone. ifpenergiesnouvelles.frnih.gov

Table 2: Potential Olefin Metathesis Reactions of this compound

| Reaction Type | Reactant(s) | Catalyst | Product(s) |

|---|---|---|---|

| Ring-Closing Metathesis (RCM) | This compound | Grubbs or Schrock Catalyst wikipedia.org | Cycloheptacosene + Ethylene |

| Cross-Metathesis (CM) | This compound + Alkene (R-CH=CH₂) | Grubbs or Schrock Catalyst | Multiple products including shorter chain dienes and new functionalized alkenes |

This table outlines potential transformations based on established olefin metathesis principles.

Selective Functionalization of Alkene Groups

The presence of two double bonds in this compound raises the question of selective functionalization. The terminal double bond (C1=C2) and the internal double bond (C18=C19) exhibit different reactivities, which can be exploited for selective chemical modifications.

Catalytic Hydrogenation and Halogenation Studies of Dienes

Catalytic Hydrogenation: The selective hydrogenation of dienes is a crucial industrial process. google.com In the case of this compound, it is possible to selectively hydrogenate one of the double bonds. Generally, terminal double bonds are more reactive towards hydrogenation than internal double bonds due to less steric hindrance. Therefore, under controlled conditions with a suitable catalyst (e.g., palladium-based), it should be possible to selectively reduce the C1=C2 double bond to yield Heptacos-18-ene. nih.gov Complete hydrogenation would yield heptacosane.

Table 3: Selective Hydrogenation Products of this compound

| Hydrogenation Condition | Catalyst | Major Product |

|---|---|---|

| Partial Hydrogenation | Pd/C, controlled H₂ pressure | Heptacos-18-ene |

| Full Hydrogenation | Pd/C, excess H₂ | Heptacosane |

This table is based on general principles of catalytic hydrogenation of non-conjugated dienes. rsc.orgaxens.net

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) to alkenes is a fundamental organic reaction. For a non-conjugated diene like this compound, the reaction would proceed via electrophilic addition. The internal, more substituted double bond is generally more reactive towards electrophiles. However, selectivity in halogenation can be complex and sometimes lead to mixtures of products. masterorganicchemistry.com The use of specific reagents and conditions, potentially involving transition-metal catalysis, could enhance the selectivity of halogen addition to one of the double bonds. researchgate.netacs.org

Stereoselective Oxidation Reactions of Terminal and Internal Alkenes

The presence of two distinct double bonds in this compound—one terminal (C1-C2) and one internal (C18-C19)—allows for a range of stereoselective oxidation reactions. The differing steric and electronic environments of these alkenes can be exploited to achieve regioselective and stereoselective functionalization.

Epoxidation: Alkenes are readily oxidized to epoxides by reaction with peroxy acids (peracids) or hydrogen peroxide. wikipedia.org For a molecule like this compound, selective epoxidation of one double bond over the other would depend on the reagent and reaction conditions. The terminal double bond, being less sterically hindered, would generally be expected to react faster. Stereoselectivity in the epoxidation of the internal C18-C19 double bond can be achieved using chiral catalysts, leading to the formation of specific enantiomers or diastereomers of the resulting epoxide.

Dihydroxylation: The conversion of the double bonds into vicinal diols can be accomplished using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under controlled conditions. Stereoselective dihydroxylation is a powerful tool in organic synthesis. For instance, osmium-catalyzed dihydroxylation of dienes can proceed with high regio- and stereoselectivity. researchgate.net The choice of catalyst and ligands can direct the reaction to favor the formation of specific stereoisomers of the resulting tetraol.

Wacker-Type Oxidation: The Wacker-type oxidation, typically employing a palladium-iron catalyst system and oxygen as the oxidant, can convert aliphatic terminal and internal alkenes into ketones. acs.org In the case of this compound, the terminal alkene would be oxidized to a methyl ketone, while the internal alkene could yield a mixture of two different ketones depending on the regioselectivity of the nucleophilic attack on the palladium-alkene complex. acs.orgmsu.edu The slow addition of the diene can be crucial to suppress isomerization of the terminal alkene to an internal one. acs.org

Catalytic Allylic Oxidation: A more subtle oxidation involves the functionalization of the allylic C-H bonds adjacent to the double bonds. Catalytic asymmetric hetero-ene reactions with chalcogen-based oxidants have been shown to be effective for the enantioselective, regioselective, and E/Z selective allylic oxidation of unactivated internal alkenes. nih.gov This method allows for the introduction of a new stereocenter while preserving the double bond for further transformations. nih.gov For this compound, this could lead to the formation of chiral allylic alcohols or their derivatives at positions adjacent to either the terminal or internal double bond.

Table 1: Potential Stereoselective Oxidation Reactions of this compound

| Reaction Type | Reagent/Catalyst | Potential Product at C1-C2 | Potential Product at C18-C19 | Key Findings |

|---|---|---|---|---|

| Epoxidation | Peroxy acids (e.g., m-CPBA) | 1,2-Epoxyheptacos-18-ene | 18,19-Epoxyheptacos-1-ene | The terminal double bond is generally more reactive. wikipedia.org |

| Dihydroxylation | OsO₄, NMO | Heptacos-18-ene-1,2-diol | Heptacos-1-ene-18,19-diol | Can be highly stereoselective with appropriate ligands. researchgate.net |

| Wacker-Type Oxidation | PdCl₂/Fe(III) citrate, O₂ | Heptacos-18-en-2-one | Mixture of Heptacos-1-en-18-one and Heptacos-1-en-19-one | Slow substrate addition can prevent isomerization. acs.org |

| Allylic Oxidation | Se-based oxidant, chiral catalyst | Heptacosa-1,18-dien-3-ol | Heptacosa-1,18-dien-17-ol or -20-ol | Can achieve high enantioselectivity and regioselectivity. nih.gov |

Radical and Ionic Pathways in Diene Reactivity

Beyond oxidation, the double bonds of this compound are susceptible to a variety of reactions proceeding through radical or ionic intermediates. These pathways open up avenues for polymerization, cyclization, and the addition of various functionalities.

Radical Addition and Cyclization: Radical reactions are a powerful method for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com In the presence of a radical initiator, a radical species can add to one of the double bonds of this compound. The resulting radical intermediate can then undergo further reactions. For instance, sequential radical addition and cyclization reactions can be designed to form complex cyclic structures. mdpi.com The regioselectivity of the initial radical addition is a critical factor, with the terminal double bond often being the more reactive site. mdpi.com

Ionic Addition (Electrophilic Addition): The reaction of this compound with electrophiles like hydrogen halides (H-X) proceeds through a carbocation intermediate. Protonation of one of the double bonds leads to the formation of a carbocation, which is then attacked by the halide anion. wikipedia.org In the case of a conjugated diene, this can lead to 1,2- or 1,4-addition products, with the product distribution often being temperature-dependent. scribd.com While this compound is a non-conjugated diene, the stability of the intermediate carbocation will still dictate the regiochemical outcome of the addition.

Telomerization: Telomerization is the dimerization of a diene with the incorporation of a nucleophile. frontiersin.org This reaction is often catalyzed by transition metal complexes, such as palladium or ruthenium. frontiersin.org For a long-chain diene like this compound, tandem isomerization-telomerization reactions are possible, where an isomerization catalyst first brings the double bonds into conjugation, followed by a telomerization step. frontiersin.org

Acyclic Diene Metathesis (ADMET) Polymerization: this compound, being an α,ω-diene (if considering the entire chain as a monomer unit in a broader context, although it is not a classic α,ω-diene), has the potential to undergo ADMET polymerization. This reaction, typically catalyzed by ruthenium carbene complexes, involves the metathesis of the terminal double bonds of diene monomers to form long-chain unsaturated polymers with the release of ethylene. acs.orgmdpi.com Subsequent hydrogenation of the resulting polymer can yield saturated polyesters. acs.orgmdpi.com

Table 2: Potential Radical and Ionic Reactions of this compound

| Reaction Pathway | Reaction Type | Reagents/Catalysts | Potential Outcome | Mechanistic Insights |

|---|---|---|---|---|

| Radical | Addition-Cyclization | Radical initiator, trapping agent | Formation of functionalized cyclic compounds | Regioselectivity of initial attack is key. mdpi.com |

| Radical | Polymerization | Radical initiator | Formation of a branched polymer | Can be initiated at either double bond. whiterose.ac.uk |

| Ionic | Electrophilic Addition | H-X (e.g., HBr) | Formation of bromoheptacosenes | Follows Markovnikov's rule based on carbocation stability. wikipedia.org |

| Ionic/Organometallic | Telomerization | Pd or Ru catalysts, nucleophile | Dimerization with nucleophile incorporation | Can be preceded by isomerization to a conjugated diene. frontiersin.org |

| Organometallic | ADMET Polymerization | Ru-carbene catalysts | Formation of long-chain unsaturated polymers | Primarily involves the terminal double bond. acs.orgmdpi.com |

Applications of Heptacosa 1,18 Diene in Advanced Materials and Polymer Science

Role of Diene Monomers in Polymer Synthesis

Diene monomers are fundamental building blocks in polymer chemistry, enabling the creation of a wide array of polymeric structures. Their defining feature, the presence of two carbon-carbon double bonds, allows them to undergo various polymerization reactions, leading to polymers with diverse properties and applications.

Utilization of Heptacosa-1,18-diene in Controlled Polymerization Techniques

This compound, a long-chain α,ω-diene, is particularly suited for controlled polymerization techniques, which are pivotal for synthesizing polymers with precise architectures and molecular weights. One such technique is Acyclic Diene Metathesis (ADMET) polymerization. nih.govorgoreview.com ADMET is a step-growth condensation polymerization that utilizes metathesis catalysts to form unsaturated polymers from non-conjugated dienes. orgoreview.com The use of this compound in ADMET would lead to the formation of a high molecular weight polyolefin with regularly spaced double bonds along the polymer backbone.

The resulting unsaturated polymer can be subsequently hydrogenated to yield a saturated, polyethylene-like material. nih.govacs.org This two-step process allows for the creation of polyolefins with a precisely defined microstructure, where the length of the original diene monomer dictates the spacing between potential functionalization points. Research on similar long-chain α,ω-dienes has shown that ruthenium-based catalysts are effective for ADMET polymerization, yielding high molecular weight polymers. acs.org The long aliphatic chain of this compound would contribute to the flexibility and hydrophobicity of the resulting polymer.

Controlled radical polymerization (CRP) methods, such as Atom Transfer Radical Polymerization (ATRP), also offer avenues for incorporating diene monomers. google.com While typically applied to conjugated dienes, modifications could potentially allow for the inclusion of non-conjugated dienes like this compound into more complex polymer architectures, such as block copolymers. google.com

Diels-Alder Chemistry for Reversible Polymer Networks and Self-Healing Materials Development

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for creating reversible crosslinks in polymer networks. doi.orgrug.nlmatec-conferences.org This reversibility, governed by temperature, is the foundation for developing self-healing materials. doi.orgrug.nl While this compound is a non-conjugated diene, it can be chemically modified to contain conjugated diene moieties, or it can be incorporated into a polymer backbone that features reactive groups capable of undergoing Diels-Alder reactions, such as furan (B31954) and maleimide. doi.orgmdpi.com

The long, flexible hydrocarbon chain of this compound could be advantageous in such systems. It can enhance the mobility of the polymer chains, which is crucial for the healing process to occur efficiently. doi.org When a crack forms, heating the material can break the Diels-Alder crosslinks, allowing the polymer to flow and rebond upon cooling, thus repairing the damage. rug.nlmdpi.com The incorporation of long aliphatic segments can also influence the mechanical properties of the final material, imparting toughness and flexibility.

Development of Long-Chain Hydrocarbon-Based Materials

Long-chain hydrocarbon-based materials are valued for their durability, chemical resistance, and insulating properties. marspedia.org The use of monomers like this compound allows for the design of materials with tailored properties that can expand their application scope.

Investigations into Polyolefin Synthesis with Tunable Microstructures

The microstructure of a polyolefin, including its crystallinity, branching, and stereochemistry, dictates its physical and mechanical properties. nih.govresearchgate.net The use of this compound in polymerization offers a route to polyolefins with highly tunable microstructures.

As previously mentioned, ADMET polymerization of this compound followed by hydrogenation can produce a perfectly linear polyethylene-like material. nih.govacs.org This method provides exceptional control over the polymer's primary structure, which is challenging to achieve with conventional polymerization methods. Furthermore, by copolymerizing this compound with other diene monomers of varying lengths, it is possible to introduce controlled levels of branching, thereby tuning the material's crystallinity and flexibility. researchgate.net

Coordinative chain transfer polymerization (CCTP) is another advanced technique that enables the synthesis of polyolefins with controlled architectures, including long-chain branched structures. researchgate.net This method could potentially be adapted for monomers like this compound to create complex and high-performance polyolefins.

Below is a table illustrating the potential impact of this compound on polyolefin properties through different polymerization techniques.

| Polymerization Technique | Resulting Polymer Microstructure from this compound | Potential Material Properties |

| ADMET + Hydrogenation | Perfectly linear, high-density polyethylene-like structure | High crystallinity, high melting point, enhanced tensile strength |

| Copolymerization (e.g., with shorter dienes) | Controlled short-chain branching | Tunable crystallinity, improved flexibility, and impact resistance |

| Coordinative Chain Transfer Polymerization | Long-chain branched structures | Enhanced melt strength and processability, unique rheological properties |

Interdisciplinary Research in Materials Science and Engineering

The unique characteristics of polymers derived from this compound open up avenues for interdisciplinary research, bridging fundamental polymer chemistry with applied materials science and engineering. osti.govresearchgate.net The ability to create well-defined, long-chain hydrocarbon-based polymers is of interest in various fields.

In the area of sustainable materials, research into the chemical recycling of polyolefins is gaining traction. chinesechemsoc.org Polymers synthesized from monomers like this compound, with their precisely placed functionalizable points (the double bonds from ADMET), could be designed for easier degradation or deconstruction into valuable smaller molecules. chinesechemsoc.org

In the field of biomedical materials, the biocompatibility of long-chain aliphatic polymers is a key advantage. mdpi.com While this compound itself is a hydrocarbon, its incorporation into copolyesters could lead to biodegradable materials with tunable degradation rates and mechanical properties suitable for applications such as medical implants and drug delivery systems. acs.org

Furthermore, the long hydrocarbon chains can impart hydrophobicity and low surface energy, making these polymers candidates for advanced coatings and surfaces with tailored wettability and anti-fouling properties. The precise nature of these polymers could lead to more ordered and durable surface layers.

Biochemical and Natural Product Contexts of Heptacosa 1,18 Diene

Occurrence and Biosynthesis of Long-Chain Dienes in Biological Systems

Identification of Heptacosa-1,18-diene and Related Analogs in Algae and Other Organisms

This compound is a long-chain diene that has been identified in various biological systems, most notably in certain species of algae. The freshwater alga Botryococcus braunii is a well-documented producer of this compound. psu.edugla.ac.ukmurdoch.edu.auoregonstate.edu Specifically, the "A" race of Botryococcus braunii is known to synthesize a range of long-chain dienes, with cis-heptacosa-1,18-diene being a principal component. psu.edumurdoch.edu.au Other related analogs found in this alga include cis-nonacosa-1,20-diene and cis-hentriaconta-1,22-diene. psu.edu Research has also identified both the Z (cis) and E (trans) isomers of this compound in certain strains of Botryococcus braunii. researchgate.netresearchgate.net

Beyond algae, long-chain dienes are significant components of the cuticular hydrocarbons (CHCs) in many insects. ontosight.ai While this compound itself is not the most commonly cited diene in insects, its isomers, such as 7,11-heptacosadiene and 5,9-heptacosadiene, are prominently found in species like Drosophila melanogaster. pnas.orgcambridge.orgembopress.orgresearchgate.netuni-regensburg.de These compounds are crucial for various biological functions, including chemical communication. embopress.org

The following table provides a summary of organisms in which this compound and its isomers have been identified.

| Organism | Compound | Isomer | Reference |

| Botryococcus braunii (A race) | This compound | cis | psu.edumurdoch.edu.au |

| Botryococcus braunii | This compound | Z and E | researchgate.netresearchgate.net |

| Drosophila melanogaster | 7,11-Heptacosadiene | cis,cis | embopress.orgbiologists.com |

| Drosophila melanogaster (African/Caribbean populations) | 5,9-Heptacosadiene | cis,cis | pnas.orgcambridge.orgbiologists.com |

Enzymatic Pathways for Unsaturated Fatty Acid and Hydrocarbon Production

The biosynthesis of long-chain hydrocarbons, including dienes like this compound, originates from the fatty acid synthesis pathway. biofueljournal.comnih.gov In organisms that produce these compounds, fatty acids serve as the precursors. The process generally involves the elongation of fatty acid chains and subsequent enzymatic modifications to introduce double bonds (desaturation) and remove the carboxyl group (decarboxylation or decarbonylation). biofueljournal.comnih.govoup.com

In insects like Drosophila melanogaster, the production of dienes such as 7,11-heptacosadiene involves specific desaturase and elongase enzymes. cambridge.orgpnas.org A key enzyme, a desaturase, is responsible for introducing the double bonds at specific positions in the fatty acid chain. cambridge.orgnih.gov Following desaturation, a series of elongase enzymes extend the carbon chain to the required length. pnas.orgslu.se For instance, in the biosynthesis of 7,11-heptacosadiene and 7,11-nonacosadiene (B13384746) in female D. melanogaster, dienic fatty acids are elongated to their C28 and C30 precursors. pnas.org Finally, a terminal enzymatic step, which is thought to be a reductive decarboxylation, converts the long-chain fatty acyl precursors into the final hydrocarbon products. pnas.org

In algae like Botryococcus braunii, the biosynthesis of this compound is believed to be derived from oleic acid. murdoch.edu.au The pathway likely involves elongation and decarboxylation of unsaturated fatty acids. oup.com

Chemical Ecology and Communication

Heptacosadiene Isomers as Insect Pheromones and Cuticular Hydrocarbons

Heptacosadiene isomers are well-established as critical components of insect cuticular hydrocarbons (CHCs) and function as pheromones, particularly in the fruit fly, Drosophila melanogaster. embopress.orgresearchgate.netslu.senih.gov These long-chain dienes are found on the surface of the insect's cuticle and play a vital role in mediating social and mating behaviors. ontosight.ainih.gov

In D. melanogaster, (Z,Z)-7,11-heptacosadiene is the predominant female-specific sex pheromone in many populations. embopress.orgbiologists.comcaymanchem.com It acts as an aphrodisiac, stimulating courtship behavior in males. embopress.orgcaymanchem.com Interestingly, different geographic populations of D. melanogaster exhibit polymorphism in their main heptacosadiene isomer. While cosmopolitan populations primarily use (Z,Z)-7,11-heptacosadiene, populations from Africa and the Caribbean produce high levels of its positional isomer, (Z,Z)-5,9-heptacosadiene. pnas.orgcambridge.orgresearchgate.netbiologists.comslu.se This variation is linked to a single desaturase gene. cambridge.orgresearchgate.net

The following table details the primary heptacosadiene isomers and their roles in Drosophila melanogaster.

| Compound | Role | Predominant in | Reference |

| (Z,Z)-7,11-Heptacosadiene | Female sex pheromone (aphrodisiac) | Cosmopolitan D. melanogaster populations | embopress.orgbiologists.comcaymanchem.com |

| (Z,Z)-5,9-Heptacosadiene | Female sex pheromone | African and Caribbean D. melanogaster populations | pnas.orgcambridge.orgbiologists.comslu.se |

Role of Long-Chain Dienes in Inter- and Intra-Species Chemical Signaling

Long-chain dienes are fundamental to both inter-species (between different species) and intra-species (within the same species) chemical signaling in insects. slu.se Within a species, these compounds are crucial for mate recognition and sexual selection. The specific blend and ratio of CHCs, including dienes, can signal an individual's sex, species, and even geographic origin. pnas.orguni-regensburg.deslu.se For example, the different heptacosadiene isomers found in various Drosophila melanogaster populations demonstrate how subtle changes in chemical structure can lead to population-specific signals. pnas.orgslu.se

Between different species, CHCs act as important barriers to interbreeding. slu.se The unique hydrocarbon profile of a species helps to prevent courtship and mating attempts from individuals of other species. slu.se Experiments have shown that when female Drosophila are genetically engineered to have low levels of CHCs, they become attractive to males of other species, highlighting the role of these compounds in maintaining species boundaries. slu.se The presence of specific dienes, such as 7,11-heptacosadiene in D. melanogaster females, is distinct from the CHC profiles of other Drosophila species like D. simulans, thus contributing to reproductive isolation. embopress.org

Natural Product Chemistry Research Methodologies

The study of long-chain dienes like this compound and its isomers relies on a variety of modern analytical and synthetic techniques.

Isolation and Extraction: The initial step often involves the extraction of hydrocarbons from the source organism. For algae like Botryococcus braunii, this can be achieved using methods such as supercritical carbon dioxide extraction. researchgate.net For insects, hydrocarbons are typically extracted by immersing the whole organism in a non-polar solvent like hexane (B92381).

Separation and Identification: Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for separating and identifying the individual components of complex hydrocarbon mixtures. gla.ac.uknih.gov This method allows for the determination of the molecular weight and fragmentation patterns of compounds, which aids in their structural elucidation. For determining the precise location of double bonds within the diene chain, techniques such as oxidative degradation followed by analysis of the products can be employed. researchgate.net More advanced, non-destructive techniques like ultraviolet laser desorption/ionization orthogonal time-of-flight mass spectrometry (UV-LDI-o-TOF MS) have been used for the direct analysis of cuticular hydrocarbons from intact insects. nih.govresearchgate.net

Synthesis: The synthesis of specific diene isomers is crucial for confirming their structure and for conducting bioassays to determine their biological function. Modern synthetic organic chemistry offers various methods for the stereoselective construction of dienes. These include cross-coupling reactions catalyzed by metals like palladium (e.g., Suzuki, Stille, and Heck reactions), olefin metathesis, and various olefination reactions. mdpi.commdpi.comresearchgate.net These methods allow for precise control over the geometry (E/Z) of the double bonds, which is often critical for biological activity.

Bioassays: To understand the function of these compounds, particularly as pheromones, behavioral bioassays are essential. In the context of insect pheromones, this involves exposing insects to synthetic versions of the compounds and observing their behavioral responses, such as courtship initiation, wing vibration, or mating attempts. caymanchem.com

Isolation and Structural Elucidation of Novel Diene-Containing Natural Products

The long-chain aliphatic hydrocarbon, this compound, has been identified as a natural product primarily from the green microalga Botryococcus braunii. naturalproducts.netsmujo.id This alga is notable for its capacity to produce and accumulate significant quantities of liquid hydrocarbons, which can constitute a substantial portion of its dry biomass. nih.govresearchgate.net The specific hydrocarbon profile of B. braunii varies between different races of the species, with the "A" race being the producer of C23 to C33 alkadienes and alkatrienes, including this compound. europa.euresearchgate.net

The isolation of this compound from B. braunii typically involves the extraction of total lipids from the algal biomass. Common methods employ solvent extraction with acetone, followed by a hexane wash to separate the crude hydrocarbon fraction. psu.edu This crude extract is then purified, often using silica (B1680970) gel column chromatography, to separate the hydrocarbon fraction from more polar lipids. psu.eduresearchgate.net Further separation of the hydrocarbon mixture into individual components can be achieved using non-aqueous reversed-phase liquid chromatography, which allows for the isolation of individual dienes for subsequent structural analysis. psu.edu

The structural elucidation of this compound and its isomers from B. braunii has been accomplished through a combination of spectroscopic and chemical degradation methods. Gas chromatography-mass spectrometry (GC-MS) is a key technique used to determine the molecular weight and fragmentation patterns of the isolated hydrocarbons. gla.ac.ukresearchgate.net The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular formula, C27H52. scholarsresearchlibrary.com

To precisely locate the positions of the two double bonds within the 27-carbon chain, chemical degradation techniques such as ozonolysis have been employed. psu.edugla.ac.uk In this method, the diene is treated with ozone to cleave the double bonds, yielding smaller aldehyde fragments. By identifying these fragments using techniques like GC-MS, the original positions of the double bonds can be deduced. For instance, the ozonolysis of this compound would yield specific aldehydes that confirm the double bonds are at the 1 and 18 positions. gla.ac.uk One study detailed a partial ozonolysis experiment which produced four monoaldehydes and three dialdehydes from a mixture of C27, C29, and C31 dienes, allowing for the definitive identification of this compound, Nonacosa-1,20-diene, and Hentriaconta-1,22-diene. gla.ac.uk

In addition to its algal source, a compound identified as 6,9-heptacosadiene has been isolated from the leaf stalk of Piper betle. researchgate.netscholarsresearchlibrary.com Its structure was determined using spectroscopic methods including IR, ¹H NMR, ¹³C NMR, and mass spectrometry. researchgate.netscholarsresearchlibrary.com While the specific isomer was not fully defined in the available text, this finding suggests that long-chain dienes are present in terrestrial plants as well.

Table 1: Research Findings on the Isolation and Elucidation of this compound and Related Compounds

| Compound | Natural Source | Isolation/Extraction Methods | Structural Elucidation Methods | Reference |

|---|---|---|---|---|

| This compound | Botryococcus braunii (A race) | Acetone/Hexane Extraction, Silica Gel Chromatography, Non-aqueous Reversed-Phase LC | GC-MS, Ozonolysis | psu.edugla.ac.uk |

| Nonacosa-1,20-diene | Botryococcus braunii (A race) | Acetone/Hexane Extraction, Silica Gel Chromatography | GC-MS, Ozonolysis | psu.edugla.ac.uk |

| Hentriaconta-1,22-diene | Botryococcus braunii (A race) | Acetone/Hexane Extraction, Silica Gel Chromatography | GC-MS, Ozonolysis | psu.edugla.ac.uk |

| 6,9-heptacosadiene | Piper betle (leaf stalk) | Hexane Extraction, Column Chromatography | IR, ¹H NMR, ¹³C NMR, Mass Spectrometry | researchgate.netscholarsresearchlibrary.com |

| (7Z,11Z)-Heptacosadiene | Drosophila melanogaster | - | Mass Spectrometry | researchgate.netbertin-bioreagent.com |

Synthetic Biology Approaches to Diene Production and Derivatization

The biosynthesis of long-chain hydrocarbons in organisms like Botryococcus braunii presents a blueprint for developing synthetic biology platforms for the production of valuable chemicals, including dienes. While the direct heterologous production of this compound has not been extensively reported, research into the metabolic engineering of microorganisms for the synthesis of other hydrocarbons provides a strong foundation for future work in this area.

The native biosynthetic pathway for very long-chain hydrocarbons (VLCHs) in microalgae is understood to originate from fatty acid metabolism. nih.govresearchgate.netoup.com Fatty acids are converted to alkanes or alkenes through pathways that can involve decarboxylation. nih.govresearchgate.net In some microalgae, a light-dependent pathway has been identified that converts C16 and C18 fatty acids into alkanes and alkenes. nih.govoup.com For the A race of B. braunii, it is believed that the biosynthesis of its characteristic alkadienes and alkatrienes involves the elongation of fatty acid precursors followed by reductive processing.

Metabolic engineering efforts have largely focused on model organisms like E. coli and Saccharomyces cerevisiae, as well as photosynthetic organisms like cyanobacteria and other microalgae, to produce a variety of biofuels and biochemicals. researchgate.net These strategies often involve the heterologous expression of genes encoding enzymes for fatty acid synthesis, elongation, and conversion to hydrocarbons. For example, research has demonstrated the engineering of yeast to produce long-chain α-alkenes, which, like this compound, are long-chain unsaturated hydrocarbons. researchgate.net

The production of other dienes, such as the sesquiterpene amorpha-4,11-diene, a precursor to the antimalarial drug artemisinin, has been a significant target for synthetic biology. Studies have focused on optimizing the metabolic pathways in host organisms to increase yields, for instance by enhancing the supply of precursors like farnesyl pyrophosphate (FPP) and down-regulating competing pathways. researchgate.net

For a compound like this compound, a potential synthetic biology strategy would involve:

Identifying the complete biosynthetic pathway in B. braunii, including the specific elongases, desaturases, and terminal enzymes responsible for diene formation. Transcriptomic analysis of B. braunii has been a key step in identifying candidate genes. nih.gov

Expressing the identified genes in a suitable heterologous host. An ideal host might be a robust industrial microorganism or another microalga that is easier to cultivate than B. braunii.

Optimizing the metabolic network of the host organism to channel carbon flux towards the production of the target diene. This could involve overexpressing key enzymes, knocking out competing pathways, and optimizing culture conditions.

The continuous culture of B. braunii at high densities has been explored to improve hydrocarbon productivity, providing insights into scalable production methods that could be applied to engineered organisms. researchgate.net Furthermore, the development of genetic tools for the metabolic engineering of B. braunii itself is an active area of research, which could lead to strains with enhanced production of specific hydrocarbons like this compound. europa.eu

Table 2: Key Enzymes and Concepts in the Synthetic Biology of Hydrocarbon Production

| Enzyme/Concept | Function/Description | Relevance to Diene Production |

|---|---|---|

| Fatty Acid Synthase (FAS) | Synthesizes fatty acid chains from acetyl-CoA and malonyl-CoA. | Provides the initial carbon backbone for long-chain hydrocarbons. |

| Fatty Acid Elongase | Extends the carbon chain of fatty acids. | Crucial for producing the very long chains (e.g., C27) of compounds like this compound. |

| Desaturase | Introduces double bonds into fatty acid chains. | Essential for creating the unsaturated nature of dienes. |

| Decarboxylase/Decarbonylase | Removes a carboxyl or carbonyl group to form a hydrocarbon. | A common terminal step in alkane and alkene biosynthesis. |

| Metabolic Engineering | The optimization of metabolic pathways within an organism to increase the production of a desired substance. | The overarching strategy to develop microbial factories for diene production. |

| Heterologous Expression | The expression of a gene or set of genes in a host organism that does not naturally have them. | A core technique to transfer the diene biosynthetic pathway to an industrial host. |

Environmental Chemistry and Degradation Studies of Heptacosa 1,18 Diene

Abiotic Degradation Pathways of Aliphatic Dienes in Environmental Compartments

Abiotic degradation, occurring without the involvement of living organisms, is a crucial process in the environmental breakdown of Heptacosa-1,18-diene, particularly in the atmosphere. mdpi.com These processes primarily involve photochemical reactions initiated by sunlight.

Unsaturated hydrocarbons, including dienes like this compound, are susceptible to photochemical oxidation in the troposphere. This degradation is primarily driven by reactions with highly reactive species known as atmospheric oxidants. The principal atmospheric oxidants are the hydroxyl radical (•OH), ozone (O₃), and the nitrate (B79036) radical (NO₃•). nih.gov

The double bonds in the this compound structure are points of high electron density, making them susceptible to attack by these electrophilic oxidants. The general process of photochemical oxidation transforms these volatile organic compounds (VOCs) into more polar, less volatile, and often water-soluble products. mdpi.com These products can then be removed from the atmosphere through wet or dry deposition. mdpi.com

The initial reactions with these oxidants are typically the rate-determining steps for the atmospheric degradation of the diene. The relative importance of each oxidant depends on its concentration, the rate constant of the reaction, and the time of day. The •OH radical is the most significant oxidant during the daytime, while the NO₃ radical becomes more important at night. Ozonolysis can be a significant pathway both day and night.

The atmospheric chemistry of long-chain alkenes and dienes is complex, leading to a variety of oxidation products. The reaction of this compound with atmospheric oxidants will proceed via addition to the double bonds, and to a lesser extent, H-atom abstraction from the aliphatic chain.

Reaction with •OH radicals: The reaction of •OH with a diene predominantly involves the addition of the radical to one of the double bonds, forming a hydroxyl-substituted alkyl radical. This radical then rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂). Subsequent reactions of this peroxy radical, particularly in the presence of nitrogen oxides (NOₓ), can lead to the formation of a variety of products, including carbonyls (aldehydes and ketones), organic nitrates, and other oxygenated hydrocarbons. researchgate.net

Reaction with O₃ (Ozonolysis): Ozone reacts with the double bonds of the diene to form a primary ozonide, which is unstable and rapidly decomposes to form a Criegee intermediate and a carbonyl compound. rsc.org These Criegee intermediates are highly reactive and can undergo further reactions to produce a range of secondary products, including organic acids and hydroperoxides. rsc.org

Reaction with NO₃ radicals: During the night, the nitrate radical can be a significant oxidant for unsaturated hydrocarbons. Similar to the •OH radical, NO₃ adds to the double bonds, leading to the formation of nitrooxy-substituted alkyl radicals, which then react with O₂ to form nitrooxy peroxy radicals. These can go on to form stable organic nitrates.

A significant consequence of the atmospheric oxidation of long-chain hydrocarbons like this compound is the formation of secondary organic aerosol (SOA). nepc.gov.au The oxidation products are often less volatile than the parent hydrocarbon. These low-volatility compounds can partition from the gas phase to the particle phase, contributing to the formation and growth of atmospheric aerosols. nepc.gov.auresearchgate.net The SOA yield from the photooxidation of dienes can be substantial and is an area of active research. acs.org

Photochemical Oxidation Processes of Unsaturated Hydrocarbons in the Atmosphere

Biotic Transformation and Biodegradation Mechanisms

Biotic degradation involves the breakdown of chemical substances by living organisms, primarily microorganisms. mdpi.com This is a key process for the removal of long-chain hydrocarbons from soil and aquatic environments.

A wide variety of bacteria and fungi are capable of degrading aliphatic hydrocarbons. researchgate.net While specific studies on this compound are not available, the metabolic pathways for long-chain alkanes and alkenes are well-documented and provide a model for its likely biodegradation. Microorganisms can utilize these hydrocarbons as a source of carbon and energy. researchgate.net

The aerobic degradation of long-chain aliphatic hydrocarbons typically begins with an oxidation reaction catalyzed by oxygenase enzymes. quora.com There are several known pathways for the initial attack on the hydrocarbon chain:

Terminal Oxidation: The most common pathway involves the oxidation of a terminal methyl group to a primary alcohol. This is then further oxidized to an aldehyde and then to a fatty acid. mdpi.com The resulting fatty acid can then be metabolized through the β-oxidation pathway to produce acetyl-CoA, which enters the central metabolic cycles of the microorganism. mdpi.com

Sub-terminal Oxidation: In this pathway, a sub-terminal carbon atom is oxidized to a secondary alcohol, which is then converted to a ketone. A Baeyer-Villiger monooxygenase can then insert an oxygen atom to form an ester, which is subsequently hydrolyzed to an alcohol and a fatty acid. frontiersin.org

Biterminal Oxidation: Both terminal methyl groups can be oxidized to carboxylic acids, forming a long-chain dicarboxylic acid. rsc.org

For unsaturated hydrocarbons like this compound, the double bonds can also be a site of initial enzymatic attack. For instance, the double bond can be epoxidized by a monooxygenase. researchgate.net

The key to the microbial degradation of hydrocarbons lies in the array of enzymes they produce. These enzymes catalyze the initial, often rate-limiting, step of oxidation. mdpi.com

Alkane Hydroxylases: This is a key group of enzymes responsible for the initial oxidation of alkanes. Several types have been identified, including membrane-bound non-heme iron alkane hydroxylases (like AlkB), cytochrome P450 monooxygenases, and soluble methane (B114726) monooxygenases. quora.comasm.org The AlkB system is widespread and known to be involved in the degradation of medium to long-chain alkanes. quora.com

Dioxygenases: These enzymes incorporate both atoms of molecular oxygen into the substrate. They are particularly important in the degradation of aromatic hydrocarbons but can also be involved in the oxidation of aliphatic compounds. researchgate.net

Peroxidases: These enzymes can also initiate the oxidation of hydrocarbons. quora.com

Following the initial oxidation, other enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases are involved in the subsequent steps to form fatty acids. nih.gov Lipases can then hydrolyze any esters that may be formed. nih.gov

Microbial Metabolism of this compound by Environmental Microorganisms

Analytical Methodologies for Environmental Fate Assessment

Assessing the environmental fate of this compound requires sensitive and specific analytical methods to detect and quantify the parent compound and its degradation products in various environmental matrices like air, water, and soil. hawaii.gov

Due to the complexity of environmental samples, a combination of extraction, separation, and detection techniques is typically employed.

Sample Preparation: The first step is the extraction of the target analytes from the sample matrix. Common techniques for semi-volatile hydrocarbons include solvent extraction, solid-phase extraction (SPE), and thermal desorption for air samples. nepc.gov.au

Separation: Gas chromatography (GC) is the most widely used technique for separating complex mixtures of hydrocarbons. A temperature-programmed, nonpolar capillary column is typically used to separate compounds based on their boiling points and polarity. researchgate.net

Detection and Identification: Mass spectrometry (MS) coupled with GC (GC-MS) is a powerful tool for both identifying and quantifying hydrocarbons. labmanager.com The mass spectrometer fragments the eluting compounds, producing a characteristic mass spectrum that can be used as a fingerprint for identification by comparison to spectral libraries. labmanager.com For complex hydrocarbon mixtures, high-temperature simulated distillation (SimDist) can provide information on the boiling point distribution of the components. researchgate.net Advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC) can provide even greater resolving power for very complex samples.

Monitoring and Detection of this compound in Environmental Matrices

The scientific literature available provides limited direct research on the monitoring and detection of the specific compound this compound in various environmental matrices. However, general principles of hydrocarbon analysis and findings related to similar long-chain alkenes offer insights into the potential methodologies and occurrences.

Long-chain hydrocarbons, including alkenes, are known constituents of crude oil and petroleum products and can be introduced into the environment through spills and industrial activities. enviro.wiki They are also naturally produced by various organisms, including microorganisms, plants, and insects, where they can serve protective functions. biofueljournal.com For instance, certain microalgae are known to synthesize long-chain alkenes. psu.edu

The detection and analysis of such compounds in environmental samples typically rely on sophisticated analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is a primary method for identifying and quantifying specific hydrocarbons in complex mixtures extracted from environmental samples like soil, water, and sediments. The process involves extracting the organic compounds from the sample matrix, followed by separation and identification based on their mass-to-charge ratio and fragmentation patterns.

While specific data for this compound is scarce, studies on other long-chain alkenes provide a framework for understanding its potential environmental presence. For example, research on lichens has identified a variety of mono-, di-, and tri-unsaturated alkenes, with the positions of double bonds determined by mass spectrometry of their dimethyl disulfide adducts. researchgate.net One study noted that 1,8-heptadecadiene was a major component in certain lichens. researchgate.net Another study on an insect cuticle identified a C27 unconjugated diene, likely heptacosa-9,18-diene, as a major component of its surface wax. researchgate.net

The environmental fate of long-chain alkenes is influenced by factors such as their high molecular weight and hydrophobicity, which affects their solubility and potential for bioaccumulation. europa.eu While some long-chain alkanes are biodegradable, the rate of degradation can be slow and is dependent on environmental conditions and microbial populations. enviro.wiki Furthermore, long-chain alkenes can undergo photodegradation in the euphotic zone of aquatic environments. nih.gov

The following table summarizes the types of environmental matrices where related long-chain alkenes have been detected and the analytical methods generally employed for their analysis.

| Environmental Matrix | Compound Class | Analytical Technique | Potential Findings |

| Lichens | Long-chain alkadienes and alkenes | GC-MS with derivatization (e.g., DMDS adducts) | Identification of various C17-C20 alkenes and dienes, useful as chemotaxonomic markers. researchgate.net |

| Insect Cuticles | C27 unconjugated diene | Not specified, likely GC-MS | Major component of cuticular wax, functioning to prevent water loss. researchgate.net |

| Lake Sediments | n-Alkanes | GC-MS, Isotope Ratio MS | Used as biomarkers to infer past climatic and environmental conditions. researchgate.net |

| Aquatic Environments | Phytoplanktonic n-alkenes | Laboratory-based photodegradation studies | Assessment of degradation rates under visible light, indicating susceptibility to photodegradation. nih.gov |

It is important to note that the lack of specific data for this compound highlights a gap in current environmental research. Future studies focusing on the detection and quantification of this specific diene in various environmental compartments would be necessary to fully understand its distribution, fate, and potential ecological relevance.

Future Research Directions and Challenges

Innovations in Stereoselective and Sustainable Synthesis of Long-Chain Dienes

The synthesis of long-chain dienes such as Heptacosa-1,18-diene presents unique challenges related to stereoselectivity and sustainability. Future research is increasingly focused on developing catalytic systems that offer precise control over the geometry of the double bonds while adhering to the principles of green chemistry.

Modern synthetic strategies have moved beyond classical olefination methods to embrace transition-metal-catalyzed cross-coupling reactions. mdpi.com Techniques like the Suzuki-Miyaura and Heck couplings are powerful tools for forming carbon-carbon bonds. mdpi.comnih.govnih.gov However, challenges such as catalyst stability, substrate scope, and the generation of stoichiometric byproducts persist. A significant research thrust involves the development of novel catalytic systems that are both highly efficient and environmentally benign. mdpi.com

Key areas for future innovation include:

Earth-Abundant Metal Catalysis : There is a growing emphasis on replacing precious metal catalysts (e.g., Palladium, Ruthenium) with catalysts based on earth-abundant and less toxic metals like manganese and nickel. nih.govresearchgate.netacs.org Manganese-catalyzed C-H activation, for example, has emerged as a promising, cost-effective method for synthesizing 1,3-dienes with high regio- and stereoselectivity. acs.org

Catalytic Isomerization : Ruthenium-catalyzed remote conjugative isomerization presents a novel pathway to access branched 1,3-dienes under kinetic control, a technique that could be adapted for long-chain substrates. researchgate.net

Redox-Neutral Pathways : Palladium-catalyzed redox-neutral dienylation of propargylic esters offers a modular and highly stereoselective route to functionalized 1,3-dienes, accommodating a wide range of nucleophiles. chinesechemsoc.org This approach minimizes the need for external oxidants or reductants, improving atom economy. chinesechemsoc.org

Sustainable Reaction Conditions : Research into solvent-free reaction conditions and the use of aqueous micellar catalysis represents a significant step towards sustainable organic synthesis. escholarship.org These methods reduce reliance on volatile organic solvents, minimizing environmental impact.

The table below summarizes modern catalytic approaches applicable to stereoselective diene synthesis.

| Catalytic Strategy | Metal Catalyst | Key Advantages | Research Focus |

| C-H Activation | Manganese (Mn) | Utilizes abundant, low-cost metal; high regioselectivity. acs.org | Application to a broader range of substrates, including complex molecules. acs.org |

| Redox-Neutral Dienylation | Palladium (Pd) | High stereoselectivity (>20:1); broad nucleophile scope. chinesechemsoc.org | Late-stage functionalization of natural products and bioactive molecules. chinesechemsoc.org |

| Remote Isomerization | Ruthenium (Ru) | Kinetically controlled access to specific isomers. researchgate.net | Synthesis of highly substituted dienes that are difficult to prepare otherwise. researchgate.net |

| Kumada Coupling | Nickel (Ni) | Uses inexpensive vinyl magnesium bromide; low catalyst loadings. nih.gov | Improving functional group tolerance and stability of Grignard reagents. nih.gov |